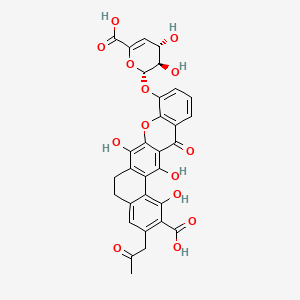

Chrexanthomycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

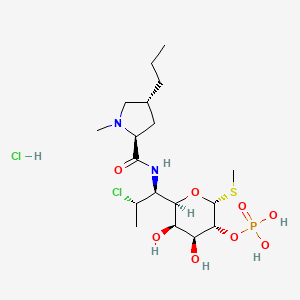

Chrexanthomycin A is a marine natural product identified as a selective G-quadruplex-binding small molecule. It has shown remarkable bioactivities, including high permeability and low cytotoxicity to live cells . This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis and frontotemporal dementia .

Métodos De Preparación

The preparation of Chrexanthomycin A involves fermentation of bacterial cells and methods of tautomerization . The specific synthetic routes and reaction conditions for this compound are not widely documented, but it is known that the compound is isolated from marine bacteria . Industrial production methods likely involve large-scale fermentation processes to obtain sufficient quantities of the compound for research and therapeutic use .

Análisis De Reacciones Químicas

Chrexanthomycin A undergoes various chemical reactions, including binding to DNA and RNA G-quadruplex structures . Common reagents and conditions used in these reactions include NMR titration experiments and in silico analysis . The major products formed from these reactions are complexes of this compound with DNA and RNA G-quadruplexes, which have been shown to reduce cell death and diminish RNA foci in certain cell models .

Aplicaciones Científicas De Investigación

Chrexanthomycin A has a wide range of scientific research applications. It has been studied for its neuroprotective activities and high safety index . In particular, it has shown potential as a therapeutic agent for neurodegenerative diseases such as amyotrophic lateral sclerosis and frontotemporal dementia . Additionally, this compound has been used in research to study the binding of small molecules to G-quadruplex structures in DNA and RNA . Its ability to selectively bind to these structures makes it a valuable tool for understanding the role of G-quadruplexes in various biological processes .

Mecanismo De Acción

The mechanism of action of Chrexanthomycin A involves its selective binding to DNA and RNA G-quadruplex structures . This binding reduces cell death caused by G-quadruplex expanded hexanucleotide repeats and diminishes RNA foci in certain cell models . The molecular targets of this compound include the G-quadruplex structures formed by the C9orf72 gene, which are implicated in neurodegenerative diseases . The pathways involved in its mechanism of action include the reduction of reactive oxygen species and the rescue of eye degeneration and locomotor deficits in model organisms .

Comparación Con Compuestos Similares

Chrexanthomycin A is part of a family of marine natural products that includes Chrexanthomycin B, Chrexanthomycin C, Chrexanthomycin D, Chrexanthomycin E, and Chrexanthomycin F . These compounds share similar chemical structures and bioactivities, but this compound is unique in its high permeability and low cytotoxicity to live cells . Compared to its analogs, this compound has shown the highest potential as a therapeutic agent for neurodegenerative diseases .

Propiedades

Fórmula molecular |

C31H24O14 |

|---|---|

Peso molecular |

620.5 g/mol |

Nombre IUPAC |

9-[[(2R,3R,4S)-6-carboxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid |

InChI |

InChI=1S/C31H24O14/c1-10(32)7-12-8-11-5-6-13-20(18(11)25(37)19(12)30(41)42)26(38)21-22(34)14-3-2-4-16(27(14)45-28(21)23(13)35)43-31-24(36)15(33)9-17(44-31)29(39)40/h2-4,8-9,15,24,31,33,35-38H,5-7H2,1H3,(H,39,40)(H,41,42)/t15-,24+,31+/m0/s1 |

Clave InChI |

ORHBKSSEQWAIQC-CZPJXKIJSA-N |

SMILES isomérico |

CC(=O)CC1=C(C(=C2C(=C1)CCC3=C2C(=C4C(=C3O)OC5=C(C4=O)C=CC=C5O[C@H]6[C@@H]([C@H](C=C(O6)C(=O)O)O)O)O)O)C(=O)O |

SMILES canónico |

CC(=O)CC1=C(C(=C2C(=C1)CCC3=C2C(=C4C(=C3O)OC5=C(C4=O)C=CC=C5OC6C(C(C=C(O6)C(=O)O)O)O)O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)

![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)

![2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)